3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol is a compound that belongs to the class of Schiff bases, also known as imines or azomethines. These compounds are typically formed by the condensation of aldehydes or ketones with primary amines, resulting in the formation of a carbon-nitrogen double bond (C=N). The presence of the trifluoromethyl group (CF3) in this compound enhances its chemical stability and biological activity, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves the condensation reaction between 3-(trifluoromethyl)aniline and salicylaldehyde. The reaction is usually carried out in an alcoholic solvent under reflux conditions to facilitate the removal of water, which is a byproduct of the reaction. The reaction can be represented as follows:
[ \text{3-(trifluoromethyl)aniline} + \text{salicylaldehyde} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of 3-[(E)-{[3-(trifluoromethyl)phenyl]amino}methyl]phenol.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial, antiproliferative, and antiviral properties.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and nonlinear optical materials.
Mechanism of Action
The mechanism of action of 3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with various molecular targets. The imine group (C=N) is crucial for its biological activity, allowing it to form complexes with metal ions and interact with biological macromolecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol
- (E,E)-α-(Methoxyimino)-2-[({1-[3-(trifluoromethyl)phenyl]imino}methyl)phenol
Uniqueness
3-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol stands out due to its unique combination of the trifluoromethyl group and the imine functionality. This combination imparts enhanced chemical stability, biological activity, and potential for various applications compared to other similar compounds .
Properties
Molecular Formula |
C14H10F3NO |
---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)11-4-2-5-12(8-11)18-9-10-3-1-6-13(19)7-10/h1-9,19H |
InChI Key |
LVBSDWKYZVGTGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.